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Pyroglutamyl-prolyl-arginine-4-nitroanilide - 72194-57-1

Pyroglutamyl-prolyl-arginine-4-nitroanilide

Catalog Number: EVT-405786
CAS Number: 72194-57-1
Molecular Formula: C22H30N8O6
Molecular Weight: 502.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pyroglutamyl-prolyl-arginine-4-nitroanilide is a synthetic peptide compound characterized by its specific sequence of amino acids and the incorporation of a 4-nitroanilide moiety. This compound is primarily utilized in biochemical applications, particularly as a substrate for various proteases. Its structure contributes to its role in assays for enzyme activity, making it significant in both research and clinical diagnostics.

Source and Classification

This compound falls under the category of peptide substrates, specifically those designed for protease assays. Pyroglutamyl-prolyl-arginine-4-nitroanilide is classified as a chromogenic substrate, which means it produces a color change upon enzymatic cleavage, allowing for quantification of enzyme activity. The molecular formula for this compound is C22H30N8O6C_{22}H_{30}N_{8}O_{6} .

Synthesis Analysis

Methods and Technical Details

The synthesis of pyroglutamyl-prolyl-arginine-4-nitroanilide can be achieved through several methods, often involving the coupling of protected amino acids followed by deprotection steps. A commonly reported method includes the use of phosphorus oxychloride in pyridine as a coupling agent, which activates the carboxylic acid group of the amino acid. This method allows for efficient formation of peptide bonds under mild conditions .

  1. Activation: The protected arginine is activated using phosphorus oxychloride.
  2. Coupling: The activated arginine reacts with 4-nitroaniline to form the corresponding p-nitroanilide.
  3. Deprotection: After coupling, protecting groups are removed to yield the final product.

This method has been optimized to provide high yields and purity, making it suitable for large-scale synthesis .

Molecular Structure Analysis

Structure and Data

Pyroglutamyl Prolyl Arginine 4 Nitroanilide\text{Pyroglutamyl Prolyl Arginine 4 Nitroanilide}

The presence of the 4-nitroanilide group not only aids in detection but also affects the physicochemical properties of the peptide.

Structural Data

  • Molecular Weight: Approximately 478.55 g/mol
  • Chemical Structure: Detailed structural representations can be found in databases such as PubChem .
Chemical Reactions Analysis

Reactions and Technical Details

Pyroglutamyl-prolyl-arginine-4-nitroanilide participates in several chemical reactions primarily related to protease activity:

  1. Enzymatic Cleavage: The compound serves as a substrate for serine proteases, where cleavage occurs at specific peptide bonds, releasing p-nitroaniline.
  2. Kinetics: Studies have shown that this substrate exhibits distinct kinetic parameters when acted upon by various enzymes, allowing for detailed analysis of enzyme specificity and activity .

These reactions are crucial for understanding enzyme mechanisms and developing assays for clinical diagnostics.

Mechanism of Action

Process and Data

The mechanism of action for pyroglutamyl-prolyl-arginine-4-nitroanilide involves its interaction with proteolytic enzymes:

  1. Substrate Binding: The enzyme binds to the substrate at specific sites.
  2. Cleavage: The peptide bond between arginine and proline is cleaved by the active site residues of the protease.
  3. Product Release: The cleavage results in the release of p-nitroaniline, which can be quantified spectrophotometrically.

This process allows researchers to measure enzyme activity accurately .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and moderately soluble in water.

Chemical Properties

Applications

Scientific Uses

Pyroglutamyl-prolyl-arginine-4-nitroanilide has several important applications in scientific research:

  1. Protease Assays: It is widely used as a chromogenic substrate for measuring protease activity, particularly in studies involving human granulocyte elastase .
  2. Diagnostic Tools: The compound plays a role in diagnostic assays aimed at detecting diseases related to protease activities, such as inflammatory conditions and certain cancers .
  3. Research Applications: It aids in understanding enzyme kinetics and specificity, contributing to drug development and therapeutic interventions targeting proteolytic enzymes .
Enzymatic Roles in Coagulation Pathways

Substrate Specificity for Factor XIa in Plasma-Based AssaysPyroglutamyl-prolyl-arginine-4-nitroanilide (S-2366) serves as a highly selective chromogenic substrate for monitoring Factor XIa (FXIa) activity in plasma-based coagulation assays. Unlike macromolecular substrates (e.g., Factor IX), S-2366 is hydrolyzed comparably by both intact FXIa (Km = 38 ± 14 µM) and its isolated catalytic domain (FXIaCD), indicating that its recognition depends primarily on the protease active site rather than exosite interactions [1] [3]. This specificity arises from its structural mimicry of the P1–P3 residues (pyroglutamyl-prolyl-arginine) adjacent to FXIa cleavage sites in physiological substrates. Notably, FXIa’s catalytic efficiency (kcat/Km) for S-2366 remains unaffected by heparin or polyphosphates, distinguishing it from other coagulation proteases like thrombin or Factor Xa [3] [8].

Table 1: Substrate Specificity Profile of S-2366

EnzymeCatalytic Efficiency (kcat/Km, M⁻¹s⁻¹)Dependence on Exosites
Intact FXIa(1.8 ± 0.3) × 10⁵No
FXIa Catalytic Domain(1.6 ± 0.2) × 10⁵No
Factor VIIa/TFNot hydrolyzedN/A
Plasma KallikreinHydrolyzed at <10% FXIa ratePartial

Kinetic Profiling of Contact Phase Enzymes: Km and kcat Determination

Kinetic analyses reveal S-2366 as a robust tool for quantifying FXIa activity through Michaelis-Menten parameters. Intact FXIa exhibits a Km of 38 ± 14 µM and kcat of 6.2 ± 0.8 s⁻¹, while FXIaCD shows similar kinetics (Km = 42 ± 11 µM, kcat = 6.0 ± 0.9 s⁻¹), confirming identical catalytic site functionality [3]. Competitive inhibition studies further validate specificity:

  • Active site inhibitors like p-aminobenzamidine (pAB) competitively inhibit S-2366 hydrolysis (Ki = 28 ± 2 µM for FXIa) [3].
  • In contrast, macromolecular substrates (Factor IX) exhibit hyperbolic mixed-type inhibition (Ki = 224 ± 32 nM), indicating simultaneous binding to FXIa exosites and the active site [3]. This dual-binding model underscores S-2366’s utility in isolating active-site-directed interactions.

Table 2: Kinetic Parameters of S-2366 Hydrolysis

Enzyme FormKm (µM)kcat (s⁻¹)Inhibition Type by FIXFIX Ki (nM)
Intact FXIa38 ± 146.2 ± 0.8Hyperbolic mixed-type224 ± 32
FXIa Catalytic Domain42 ± 116.0 ± 0.9No inhibitionNot applicable

Dual-Substrate Assays for Simultaneous Estimation of Prekallikrein and Factor XI Activity

S-2366 enables multiplexed assays when combined with kallikrein-specific substrates (e.g., H-D-Pro-Phe-Arg-pNA, S-2302). Key advantages include:

  • Orthogonal Specificity: Plasma kallikrein hydrolyzes S-2302 10-fold faster than S-2366, while FXIa shows the reverse preference, minimizing cross-reactivity .
  • Physiological Relevance: In contact activation systems, polyphosphates enhance FXI activation 3.5-fold but minimally affect kallikrein activity. S-2366 hydrolysis kinetics thus reflect FXIa contribution independently [8].
  • Assay Design: A two-step protocol:
  • Prekallikrein activation: Measure initial S-2302 hydrolysis rate (ΔA405/min) as kallikrein proxy.
  • FXIa activity: Add S-2366 post-kallikrein inhibition (e.g., with aprotinin) to quantify FXIa .

Table 3: Dual-Substrate Assay Parameters

SubstratePrimary TargetSecondary HydrolyzersOptimal [S]Detection Range
S-2366FXIaPlasma kallikrein0.2–0.5 mM0.5–50 nM FXIa
S-2302Plasma kallikreinFXIa, thrombin0.5–1.0 mM1–100 nM kallikrein

Mechanistic Insights into Serine Protease Interactions and Cleavage Specificity

S-2366 provides critical insights into FXIa’s catalytic mechanism:

  • Exosite Dependence: While S-2366 requires only the active site, macromolecular substrates like Factor IX bind exosites on FXIa’s heavy chain (A3 domain) before docking at the catalytic site. Loss of the disulfide bond linking heavy/light chains (e.g., in FXIa/C362S/C482S) reduces Factor IX affinity by >20-fold but minimally impacts S-2366 kinetics [1] [5].
  • Two-Step Activation Model: FXIa cleaves Factor IX at Arg145-Ala146 and Arg180-Val181. S-2366’s hydrolysis profile supports a mechanism where initial exosite binding (Kd = 70 ± 40 nM) aligns Factor IX for processive cleavages, unlike the isolated catalytic domain, which accumulates the intermediate Factor IXα [3] [5].
  • Allosteric Regulation: Aprotinin non-competitively inhibits Factor IX activation (Ki = 0.89 ± 0.52 µM) but competitively inhibits S-2366 hydrolysis (Ki = 1.13 ± 0.07 µM), confirming distinct binding determinants for macromolecular vs. synthetic substrates [3].

Properties

CAS Number

72194-57-1

Product Name

Pyroglutamyl-prolyl-arginine-4-nitroanilide

IUPAC Name

(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide

Molecular Formula

C22H30N8O6

Molecular Weight

502.5 g/mol

InChI

InChI=1S/C22H30N8O6/c23-22(24)25-11-1-3-15(19(32)26-13-5-7-14(8-6-13)30(35)36)28-20(33)17-4-2-12-29(17)21(34)16-9-10-18(31)27-16/h5-8,15-17H,1-4,9-12H2,(H,26,32)(H,27,31)(H,28,33)(H4,23,24,25)/t15-,16-,17-/m0/s1

InChI Key

WPVINHLVHHPBMK-ULQDDVLXSA-N

SMILES

C1CC(N(C1)C(=O)C2CCC(=O)N2)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Synonyms

pGlu-Pro-Arg-pNA
pyroglutamyl-prolyl-arginine-4-nitroanilide
S 2366
S-2366

Canonical SMILES

C1CC(N(C1)C(=O)C2CCC(=O)N2)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCC(=O)N2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

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